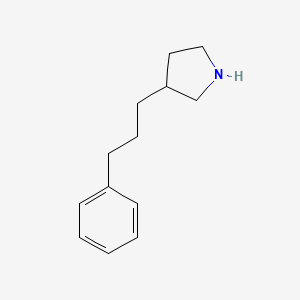

3-(3-Phenylpropyl)pyrrolidine

Description

Properties

IUPAC Name |

3-(3-phenylpropyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-5-12(6-3-1)7-4-8-13-9-10-14-11-13/h1-3,5-6,13-14H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCWYWYDYSDMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Conditions

The most widely documented method involves reacting pyrrolidine with 1-bromo-3-phenylpropane under PTC conditions. Tetrabutylammonium bromide (TBAB) serves as the catalyst, facilitating the transfer of the pyrrolidine anion into the organic phase. The reaction proceeds via an SN2 mechanism, where the bromide leaving group is displaced by the pyrrolidine nucleophile.

Reaction Equation:

Typical conditions include:

-

Solvent: Cyclohexanone or toluene

-

Base: Potassium hydroxide (1.5–2.0 equiv)

-

Temperature: 60–80°C

-

Catalyst Loading: 5–10 mol% TBAB

Kinetic Analysis and Yield Optimization

A kinetic study under solid-liquid PTC conditions demonstrated pseudo-first-order dependence on 1-bromo-3-phenylpropane concentration. The apparent rate constant () increased linearly with TBAB concentration up to 10 mol%, beyond which no significant improvement was observed. Ultrasonic irradiation (20–40 kHz) enhanced mass transfer, reducing reaction time from 12 hours to 4 hours while maintaining yields above 85%.

Table 1: Effect of Ultrasonic Energy on Reaction Efficiency

| Ultrasonic Frequency (kHz) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0 (Mechanical Agitation) | 12 | 78 |

| 20 | 6 | 83 |

| 40 | 4 | 87 |

Alkylation of Pyrrolidine Derivatives

Direct Alkylation with 3-Phenylpropyl Halides

Alternative routes involve alkylating pyrrolidine with 3-phenylpropyl bromide or chloride in polar aprotic solvents. Dimethylformamide (DMF) or acetonitrile are preferred due to their high dielectric constants, which stabilize ionic intermediates. Yields range from 70–80%, with side products including dialkylated species (5–10%) and elimination byproducts (3–5%).

Critical Parameters:

-

Stoichiometry: A 1:1.2 molar ratio of pyrrolidine to alkylating agent minimizes dialkylation.

-

Temperature Control: Maintaining temperatures below 100°C prevents decomposition of the alkyl halide.

Reductive Amination Approaches

Although less common, reductive amination of 3-phenylpropanal with pyrrolidine using sodium cyanoborohydride (NaBH3CN) has been reported in patent literature. This method avoids hazardous alkyl halides but requires strict pH control (pH 6–7) and yields are moderate (60–65%).

Industrial-Scale Process Design

Continuous Flow Reactor Systems

Recent patents describe telescoped processes for large-scale production. Key steps include:

-

In Situ Generation of 1-Bromo-3-phenylpropane: Bromination of 3-phenylpropanol with HBr gas.

-

Reaction with Pyrrolidine: Conducted in a continuous stirred-tank reactor (CSTR) with TBAB and KOH.

-

Product Isolation: Liquid-liquid extraction followed by vacuum distillation.

Advantages:

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| PTC with Ultrasonication | 87 | 99 | High | Moderate (KBr waste) |

| Direct Alkylation | 78 | 95 | Medium | High (halogenated waste) |

| Reductive Amination | 65 | 90 | Low | Low |

Chemical Reactions Analysis

Types of Reactions: 3-(3-Phenylpropyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-(3-Phenylpropyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Phenylpropyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Research Findings and Data Gaps

- This compound: Limited experimental data on biological activity or solubility are available in the provided evidence. Its utility is inferred from structural analogs, such as pyrrolidine derivatives in and , which show roles in kinase inhibition or receptor modulation.

- Comparative Insights :

- Alkyl chain length (e.g., propyl vs. methyl) influences membrane permeability.

- Aromatic substituents (phenyl vs. trifluoromethylphenyl) modulate target binding affinity and electronic effects .

Biological Activity

3-(3-Phenylpropyl)pyrrolidine, a compound within the pyrrolidine class, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a phenylpropyl group. This structural configuration is significant as it influences the compound's interaction with biological targets. The presence of the phenyl group is believed to enhance membrane permeability, which is crucial for cellular uptake and subsequent biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, exhibit notable anticancer properties. For instance, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation.

- Inhibition Assays : In a study investigating the structure-activity relationship (SAR) of various pyrrolidine derivatives, it was found that certain compounds exhibited IC50 values in the nanomolar range against specific cancer cell lines, indicating strong anticancer activity .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MDA-MB-436 (BRCA1-mutated) | 17.4 |

| CAPAN-1 (BRCA2-mutated) | 19.8 |

These results suggest that modifications to the pyrrolidine structure can significantly enhance its anticancer efficacy.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. Preliminary studies indicate that this compound may inhibit the growth of various bacterial strains, although specific data on its effectiveness compared to established antibiotics is still emerging .

The mechanism through which this compound exerts its biological effects is not fully elucidated but appears to involve interactions with key cellular pathways. For example:

- PARP Inhibition : Some derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can lead to synthetic lethality in cancer cells with BRCA mutations .

Case Studies

Several case studies have highlighted the effectiveness of pyrrolidine derivatives in clinical settings:

- Study on Hair Growth : A study involving mice demonstrated that pyrrolidine derivatives could promote hair growth significantly more than control treatments, suggesting potential applications in dermatology .

- Cancer Cell Line Studies : Various studies have reported that compounds similar to this compound showed enhanced cytotoxicity against specific cancer cell lines when tested in vitro, reinforcing their potential as therapeutic agents .

Q & A

Q. Basic

- Use fume hoods and glove boxes to prevent inhalation/contact ().

- Wear chemical-resistant gloves (e.g., nitrile) and eye protection .

- Implement emergency wash stations and neutralization protocols for spills.

underscores the need for pre-experiment risk assessments, especially when using reactive intermediates .

How can statistical analysis resolve discrepancies in physicochemical property data for this compound?

Advanced

Apply multivariate regression or principal component analysis (PCA) to identify outliers or confounding variables. recommends using Design of Experiments (DoE) to isolate factors like solvent purity or measurement techniques that may skew results (e.g., melting point variations due to polymorphic forms) . Replicate experiments under controlled conditions to validate findings.

What purification techniques are optimal for isolating this compound from byproducts?

Q. Basic

- Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) for non-polar byproducts.

- Recrystallization using solvent pairs (e.g., ethanol/water) to remove impurities.

notes that membrane-based separation (RDF2050104) may enhance efficiency in continuous systems .

How can solvent selection impact the catalytic efficiency of this compound synthesis?

Advanced

Solvent polarity and coordination ability directly influence transition metal catalysts (e.g., Pd or Ni). Use Hansen solubility parameters to screen solvents that stabilize intermediates without deactivating catalysts. highlights computational solvent screening tools (e.g., COSMO-RS) to predict solvation effects and improve turnover numbers .

What strategies validate the absence of toxic intermediates in this compound synthesis?

Q. Advanced

- In silico toxicity prediction using software like Derek Nexus or Toxtree.

- LC-MS/MS monitoring to track genotoxic impurities (e.g., alkylating agents).

recommends adhering to ICH M7 guidelines for mutagenic impurity control .

How do steric and electronic effects influence the reactivity of this compound in organocatalysis?

Advanced

Steric bulk from the phenylpropyl group may hinder substrate access to the pyrrolidine nitrogen, reducing catalytic activity. Computational modeling (e.g., molecular docking) can quantify steric parameters (e.g., % buried volume). suggests modifying substituents to balance electronic activation (via lone pair donation) and steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.